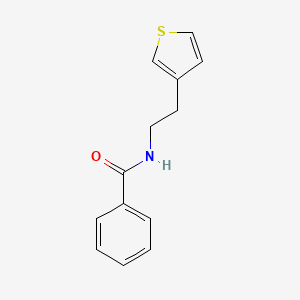

N-(2-(thiophen-3-yl)ethyl)benzamide

Description

N-(2-(Thiophen-3-yl)ethyl)benzamide is a benzamide derivative featuring a thiophene-substituted ethylamine moiety. Structurally, it consists of a benzamide core linked via an ethyl chain to a thiophen-3-yl group. Its synthesis likely follows standard acylation protocols, such as reacting benzoyl chloride with 2-(thiophen-3-yl)ethylamine, analogous to methods described for similar compounds .

Properties

Molecular Formula |

C13H13NOS |

|---|---|

Molecular Weight |

231.32 g/mol |

IUPAC Name |

N-(2-thiophen-3-ylethyl)benzamide |

InChI |

InChI=1S/C13H13NOS/c15-13(12-4-2-1-3-5-12)14-8-6-11-7-9-16-10-11/h1-5,7,9-10H,6,8H2,(H,14,15) |

InChI Key |

MNOFYPUPQYWILK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCC2=CSC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between N-(2-(thiophen-3-yl)ethyl)benzamide and related benzamide derivatives:

Key Observations:

Structural Complexity and Functional Groups: The target compound is simpler than derivatives with extended chains (e.g., piperazine-linked compounds), which may improve synthetic accessibility and bioavailability .

Synthesis and Yields :

- Piperazine-containing derivatives require multi-step synthesis with moderate yields (27–55%), whereas simpler analogs (e.g., Rip-B) achieve higher yields (80%) via direct acylation .

- Bromoethoxy intermediates (e.g., ) serve as versatile precursors for further functionalization .

Biological Relevance: Piperazine-linked thiophene-benzamides exhibit affinity for D3 dopamine receptors, suggesting the target compound could be optimized for similar applications .

Research Findings and Implications

- Structural Characterization : Compounds like Rip-B and piperazine derivatives were validated via NMR, MS, and X-ray crystallography, establishing reliable protocols for confirming the target compound’s structure .

- Pharmacological Potential: Benzamides with directing groups (e.g., N,O-bidentate in ) or receptor-binding moieties (e.g., sigma ligands in ) underscore the scaffold’s versatility in drug design .

- Synthetic Challenges : Extended alkyl chains (e.g., bromoethoxy-piperazine) introduce steric hindrance, necessitating longer reaction times and reducing yields compared to simpler analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.